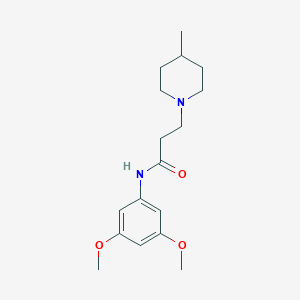

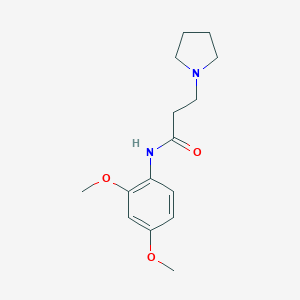

![molecular formula C20H21ClN2O4 B248348 [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B248348.png)

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone, also known as CEP-1347, is a small molecule that has been extensively researched for its potential therapeutic applications. It was originally developed as a neuroprotective agent for the treatment of Parkinson's disease, but its mechanism of action and biochemical effects have since been studied in other contexts as well.

Mecanismo De Acción

The mechanism of action of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone involves the inhibition of JNK activation, which is triggered by various stress stimuli, such as oxidative stress, inflammation, and neurotoxic insults. JNK activation leads to the phosphorylation of downstream targets, such as c-Jun and Bim, which promote cell death by inducing apoptosis or necrosis. [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone binds to the ATP-binding site of JNK and prevents its phosphorylation and activation, thereby reducing the downstream effects of JNK signaling.

Biochemical and Physiological Effects

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has been shown to exert various biochemical and physiological effects in vitro and in vivo. It can prevent the loss of dopaminergic neurons in animal models of Parkinson's disease by inhibiting JNK-mediated apoptosis. It can also reduce the accumulation of amyloid-β peptide in the brain of transgenic mice with Alzheimer's disease by modulating the MAPK and NF-κB pathways. In addition, [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has been found to enhance the survival and differentiation of neural stem cells in vitro, suggesting its potential as a neuroregenerative agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has several advantages for lab experiments, such as its small size, high purity, and well-defined mechanism of action. It can be easily synthesized and purified using standard organic chemistry techniques, and its potency and selectivity can be assessed using various biochemical and cellular assays. However, [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions and use appropriate controls to minimize the confounding effects of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone.

Direcciones Futuras

There are several future directions for the research on [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone. One direction is to explore its potential as a therapeutic agent for other neurological disorders, such as traumatic brain injury and multiple sclerosis. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, including its bioavailability, distribution, metabolism, and excretion. Furthermore, the development of novel analogs and derivatives of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone may lead to the discovery of more potent and selective JNK inhibitors with improved pharmacological properties. Finally, the integration of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone with other neuroprotective agents and therapies may enhance its efficacy and reduce its side effects in clinical settings.

Métodos De Síntesis

The synthesis of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with piperazine in the presence of acetic acid, followed by the reaction of the resulting intermediate with 3-chlorobenzoyl chloride in the presence of triethylamine. The final product is obtained after purification by column chromatography and recrystallization. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent.

Aplicaciones Científicas De Investigación

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and stroke. It has been shown to exert neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in cell death pathways. In addition, [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has been found to modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-κB (NF-κB) pathway, which are implicated in inflammation and cell survival.

Propiedades

Nombre del producto |

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone |

|---|---|

Fórmula molecular |

C20H21ClN2O4 |

Peso molecular |

388.8 g/mol |

Nombre IUPAC |

(3-chlorophenyl)-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H21ClN2O4/c1-26-17-7-6-15(13-18(17)27-2)20(25)23-10-8-22(9-11-23)19(24)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3 |

Clave InChI |

OEGJQYHOZDWRNA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

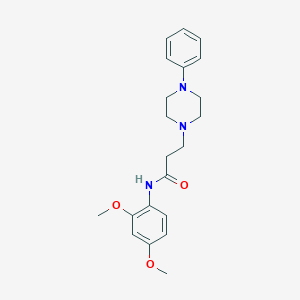

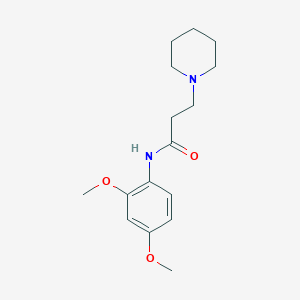

![N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248265.png)

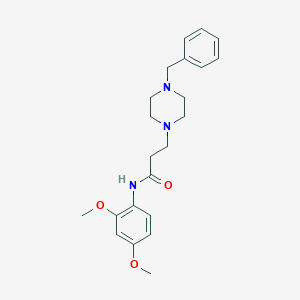

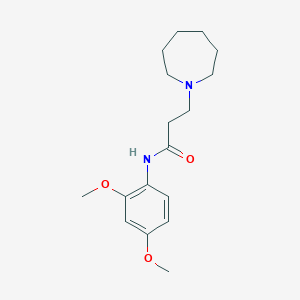

![Ethyl 4-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248269.png)

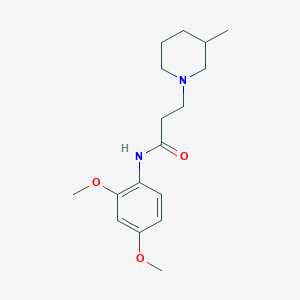

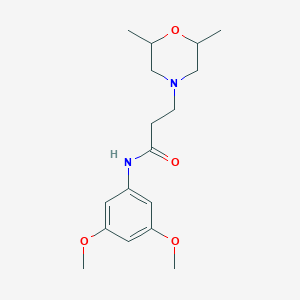

![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)

![3-[benzyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248274.png)

![Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248282.png)

![N-(3,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide](/img/structure/B248286.png)